Product packaging for D-[2-13C]Xylitol(Cat. No.:)

D-[2-13C]Xylitol

Cat. No.: B1161292
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-[2-13C]Xylitol is a specialized form of xylitol (B92547), a five-carbon sugar alcohol, where the carbon atom at the second position (C-2) is replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This site-specific labeling makes it a powerful tool in advanced biochemical research, particularly in studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). When introduced into a biological system, this compound behaves chemically and biologically identically to its unlabeled counterpart, allowing it to be processed through natural metabolic routes. scispace.com Scientists can then follow the ¹³C label as it is incorporated into downstream metabolites, effectively mapping the flow of carbon and quantifying the activity of specific enzymes and pathways.

Stable isotope tracing is a cornerstone technique in modern metabolomics and metabolic flux analysis (MFA). researchgate.net Unlike traditional methods that measure static metabolite concentrations, isotope tracing provides dynamic information about the rates of metabolic reactions. nih.gov By replacing a naturally abundant atom (like ¹²C) with a heavier stable isotope (like ¹³C), researchers can introduce a detectable "tag" into a molecule of interest. researchgate.net

This approach offers several key advantages:

Pathway Elucidation: It allows for the unambiguous mapping of biochemical pathways by tracking the transformation of a labeled substrate into a series of products. wikipedia.org

Flux Quantification: It enables the calculation of metabolic fluxes, which are the rates of turnover of metabolites through a specific pathway. This quantitative data is crucial for understanding how cells regulate their metabolism under different conditions. nih.govresearchgate.net

Safety: Stable isotopes are non-radioactive, making them safe for use in a wide range of experimental systems, including in vivo studies in humans. nih.gov

Origin of Metabolites: In complex systems where a metabolite can be produced from multiple sources, stable isotope tracing can distinguish between the different contributing pathways. nih.gov

The data generated from these experiments, particularly the mass distribution vectors (MDVs) of labeled metabolites, provides a detailed snapshot of cellular physiology, revealing how genetic or environmental perturbations affect metabolic function. researchgate.netembopress.org

The use of isotopic tracers to study metabolism dates back to the early 20th century. Initially, research was dominated by radioactive isotopes, such as carbon-14 (¹⁴C), because their decay could be detected with high sensitivity using relatively simple instrumentation. scispace.com These early studies were instrumental in outlining the core pathways of intermediary metabolism, including glycolysis and the citric acid cycle.

However, the safety concerns associated with radioactive materials limited their application. The development of more sophisticated analytical technologies, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, spurred the adoption of stable isotopes. researchgate.net These technologies could precisely detect the minute mass differences between unlabeled and labeled compounds, eliminating the need for radioactivity. scispace.com This shift not only enhanced safety but also provided richer data; for instance, NMR can determine the exact position of an isotope within a molecule, offering a deeper level of mechanistic insight. nih.gov The transition from radioactive to stable isotopes, facilitated by technological advancements, has made metabolic tracing a more accessible, safer, and powerful tool for biochemical investigation. researchgate.net

The decision to place a ¹³C label at a specific atomic position is a deliberate strategy to answer precise biochemical questions. In the case of this compound, the label at the C-2 position is particularly informative for studying pentose (B10789219) metabolism.

The primary metabolic fate of xylitol in many organisms is its oxidation to D-xylulose, a reaction catalyzed by the enzyme xylitol dehydrogenase (XDH). wikipedia.orgwikipedia.org This D-xylulose is then phosphorylated to become D-xylulose-5-phosphate, a key intermediate that enters the Pentose Phosphate (B84403) Pathway (PPP). researchgate.netwikipedia.org

Using D-[2-¹³C]Xylitol allows researchers to:

Confirm Pathway Activity: The detection of the ¹³C label specifically on the second carbon of D-xylulose and subsequently D-xylulose-5-phosphate provides direct and definitive evidence of the xylitol dehydrogenase-mediated pathway. Research on L-arabinose metabolism in yeasts demonstrated this principle, where the label from L-[2-¹³C]arabinose was tracked to [2-¹³C]xylitol, confirming the operation of the redox catabolic pathway. nih.gov

Trace Carbon Flow Through the PPP: Once D-[2-¹³C]xylulose-5-phosphate enters the PPP, the ¹³C label is transferred to other key intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate through the actions of transketolase and transaldolase. Following the specific position of the label through these rearrangements allows for a detailed quantitative analysis of the fluxes within this critical metabolic hub. nih.gov

Distinguish from Other Pathways: The specific labeling pattern that originates from the C-2 position helps to distinguish the metabolic fate of xylitol-derived carbon from carbons entering the PPP from other sources, such as glucose metabolized through the oxidative branch of the PPP.

Therefore, the site-specific labeling at the C-2 position of xylitol is not arbitrary; it is a sophisticated design that provides high-resolution data on the flux and regulation of pentose sugar metabolism.

Research Findings: Isotope Enrichment in Xylitol Metabolism

The following table presents data adapted from a study on pentose metabolism in the yeast Pichia guilliermondii. In this experiment, the yeast was supplied with L-[2-¹³C]arabinose, which is metabolized through a pathway that produces [2-¹³C]xylitol as an intermediate. The table shows the fractional enrichment of the ¹³C label at the C-2 position of xylitol over time, illustrating the dynamic processing of the labeled substrate.

Time (hours)¹³C Fractional Enrichment at Xylitol C-2 (%)
11.5
23.0
47.7
615.4

Data adapted from a study on L-arabinose metabolism in yeast, which involves the production of [2-¹³C]xylitol as a labeled intermediate. The enrichment reflects the incorporation of the ¹³C label into the xylitol pool over time. nih.gov

Properties

Molecular Formula

C₄¹³CH₁₂O₅

Molecular Weight

153.14

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for D 2 13c Xylitol

Nuclear Magnetic Resonance Spectroscopy for Positional Isotope Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of the ¹³C label within the xylitol (B92547) molecule. The presence of the ¹³C nucleus at a specific position results in characteristic signals and coupling patterns in the NMR spectrum, which differ from the unlabeled compound.

Carbon PositionPredicted ¹³C Chemical Shift (ppm) in D₂O
C162.76
C272.34
C370.65
C470.11
C565.43

Note: The chemical shift values are based on predicted data for unlabeled xylitol and may vary slightly in experimental conditions for D-[2-¹³C]Xylitol. mdpi.com

Mass Spectrometry for Isotopic Enrichment Assessment

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to assess the degree of isotopic enrichment. The mass of D-[2-¹³C]Xylitol is expected to be one mass unit higher than that of unlabeled D-xylitol due to the presence of the ¹³C isotope.

The molecular weight of unlabeled D-xylitol (C₅H₁₂O₅) is 152.1 g/mol . aist.go.jp Therefore, the molecular weight of D-[2-¹³C]Xylitol (¹³CC₄H₁₂O₅) is approximately 153.1 g/mol . clearsynth.com In a mass spectrum, the presence and relative abundance of the ion at m/z 153 compared to the ion at m/z 152 for the unlabeled species directly reflects the isotopic enrichment. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and the incorporation of the ¹³C isotope. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting daughter ions, which can provide additional structural confirmation. researchgate.net

CompoundMolecular FormulaExpected Molecular Weight (g/mol)Primary Mass Spectral Peak (m/z)
D-XylitolC₅H₁₂O₅152.1458152
D-[2-¹³C]Xylitol¹³CC₄H₁₂O₅153.14153

Note: The expected molecular weights are based on the most abundant isotopes. clearsynth.comnist.gov

Advanced Analytical Methodologies for D 2 13c Xylitol Metabolites

Chromatographic Techniques Coupled with Isotopic Detection

Chromatography-based techniques are fundamental for separating the complex mixtures of metabolites found in biological samples. researchgate.netnih.gov When coupled with mass spectrometry, these methods provide both separation and structural identification, which is essential for tracing the path of the 13C label from D-[2-13C]Xylitol. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile or semi-volatile compounds. nih.gov For non-volatile metabolites like sugar alcohols and their phosphorylated derivatives, a chemical derivatization step is necessary to increase their volatility. nih.gov Common derivatization methods include trimethylsilylation (TMS) and acetylation. nih.gov

Once derivatized, the metabolites are separated based on their boiling points and interaction with the GC column. The eluting compounds are then ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum provides a fingerprint of the molecule and its isotopic composition. In the context of this compound studies, the key is to identify fragment ions that retain the 13C label. shimadzu.com By comparing the mass spectra of metabolites from a labeling experiment with those from a control (unlabeled) experiment, the incorporation of 13C can be quantified. This allows for the determination of metabolic fluxes through different pathways. For instance, the labeling pattern in pyruvate (B1213749) can distinguish between its formation via glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com

Table 1: Key GC-MS Fragment Ions for Isotopic Profiling of D-Xylitol Metabolites (Illustrative)

Metabolite (Derivatized)Fragment Ionm/z (Unlabeled)m/z (13C-Labeled)Inferred Labeled Position
Xylitol-TMS[M-CH3]+VariesVaries+1Varies
Pyruvate-TMS[M-57]+VariesVaries+1C2
Alanine-tBDMS[M-57]+VariesVaries+1C2

Note: The specific m/z values depend on the derivatization agent and the specific fragment. This table is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites in complex biological matrices like plasma or cell extracts. americanpharmaceuticalreview.comnih.gov LC-MS/MS, a tandem approach, offers high sensitivity and selectivity, making it a primary tool in metabolic research. americanpharmaceuticalreview.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that can provide detailed information about the structure and concentration of metabolites in intact cells or tissues. nist.govcreative-proteomics.com For metabolic flux analysis using stable isotopes, NMR is particularly valuable as it can distinguish between different positional isomers (isotopomers) of a labeled metabolite. frontiersin.org

13C-NMR for Direct Observation of Labeled Carbon Flow

Direct 1D 13C-NMR spectroscopy allows for the direct observation of the 13C nucleus. While having a lower sensitivity compared to 1H-NMR due to the low natural abundance of 13C, this becomes an advantage in labeling experiments where the signal from the enriched 13C is significantly enhanced against a low background. researchgate.net By tracking the appearance of 13C signals in different metabolites over time, the flow of the carbon backbone from this compound through various metabolic pathways can be monitored in situ. nist.govasm.org For example, the metabolism of l-[2-13C]arabinose, a similar pentose sugar, has been successfully traced in yeasts, identifying labeled arabitol, xylitol (B92547), and trehalose, which provided evidence for the operation of the redox catabolic pathway and the pentose phosphate pathway. nih.gov

Multi-Dimensional NMR Techniques for Structural Elucidation of Labeled Intermediates

To overcome the challenges of spectral overlap in complex mixtures and to gain more detailed structural information, multi-dimensional NMR techniques are employed. frontiersin.orgnih.gov

2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to 13C atoms, providing enhanced resolution and sensitivity compared to direct 13C detection. frontiersin.org It is a cornerstone of NMR-based metabolomics for identifying labeled compounds. frontiersin.org

2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing the connectivity of the carbon skeleton and unequivocally identifying the position of the 13C label in complex metabolites. frontiersin.org

2D 1H-1H Total Correlation Spectroscopy (TOCSY): TOCSY experiments can reveal entire spin systems of a molecule, helping to identify all the protons belonging to a particular metabolite, which can then be correlated with 13C data to confirm assignments. frontiersin.org

These advanced NMR methods are crucial for precisely determining the isotopomer distribution in key metabolites, which is essential for accurate metabolic flux analysis. creative-proteomics.com

Table 2: Application of NMR Techniques in this compound Metabolite Analysis

NMR TechniqueInformation GainedRelevance to this compound Tracing
1D 13C-NMRDirect detection of 13C-labeled metabolites.Tracks the overall incorporation of the 13C label into downstream products.
2D HSQCCorrelation of 1H and 13C nuclei.Increases resolution and sensitivity for identifying labeled C-H groups. frontiersin.org
2D HMBCLong-range 1H-13C correlations.Elucidates the structure of novel or complex labeled metabolites. frontiersin.org
2D TOCSYCorrelation of all protons in a spin system.Aids in the identification of the complete proton network of a labeled metabolite. frontiersin.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Carbon Isotope Analysis in Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., 13C/12C) in a sample with very high precision. researchgate.net In the context of metabolic tracing, it is often coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (LC-IRMS). nih.gov

The sample eluting from the chromatograph is combusted to CO2 gas, which is then introduced into the IRMS. The instrument precisely measures the 13C/12C ratio of the CO2 derived from each metabolite. This provides a measure of the bulk 13C enrichment in that compound. nih.gov While IRMS does not provide positional information about the label within the molecule, its high precision makes it ideal for detecting very small changes in isotope enrichment. researchgate.net

Integration of Isotopic Tracing with Indirect Calorimetry Systems

The integration of stable isotope tracing, specifically using D-[2-¹³C]Xylitol, with indirect calorimetry represents a powerful methodological synergy for elucidating the metabolic fate of xylitol. This combined approach allows researchers to move beyond the measurement of total energy expenditure and substrate oxidation to quantify the specific contribution of an exogenous substrate to metabolic processes in real-time.

Indirect calorimetry measures oxygen (O₂) consumption and carbon dioxide (CO₂) production to calculate the respiratory exchange ratio (RER) and total energy expenditure. mdpi.com By introducing a ¹³C-labeled substrate like D-[2-¹³C]Xylitol, it becomes possible to trace the appearance of the ¹³C label in expired CO₂. This enables the precise quantification of the oxidation rate of the administered xylitol, distinguishing it from the body's endogenous fuel sources. fbn-dummerstorf.deresearchgate.net

The fundamental principle involves the administration of D-[2-¹³C]Xylitol and subsequent measurement of the ratio of ¹³CO₂ to ¹²CO₂ in expired air using isotope ratio mass spectrometry (IRMS) or specialized sensors integrated into the calorimetry system. insidescientific.com The rate of appearance of ¹³CO₂ is then used to calculate the exogenous oxidation rate of xylitol.

Research Findings from Integrated Methodologies

In a study involving healthy volunteers, the infusion of xylitol was shown to influence carbohydrate utilization. nih.gov Continuous indirect calorimetry demonstrated changes in the metabolic rate and substrate oxidation following xylitol administration. The main metabolic pathway for xylitol involves its oxidation in the liver to D-xylulose, which then enters the pentose phosphate pathway. wikipedia.orgnih.govresearchgate.net This process ultimately yields intermediates that can be fully oxidized to CO₂ and water.

By using D-[2-¹³C]Xylitol, the ¹³C label at the C-2 position would be tracked as it is metabolized. The appearance of this label in expired ¹³CO₂ would provide a direct measure of how much of the administered xylitol is being used for energy production. This is particularly valuable for understanding how different physiological states or dietary conditions affect the partitioning of xylitol between oxidation and other metabolic fates, such as incorporation into other molecules.

The data from such integrated studies would allow for the calculation of several key parameters, as illustrated in the hypothetical data table below, which is based on the types of measurements obtained in metabolic studies of xylitol and other ¹³C-labeled substrates.

Table 1: Metabolic Parameters During D-[2-¹³C]Xylitol Infusion Monitored by Indirect Calorimetry

Time (minutes) O₂ Consumption (L/min) CO₂ Production (L/min) Respiratory Exchange Ratio (RER) ¹³CO₂ Excretion Rate (μmol/min) Exogenous Xylitol Oxidation Rate (mg/min) Total Energy Expenditure (kcal/min)
0 0.250 0.210 0.84 0.0 0.0 1.19
30 0.265 0.228 0.86 5.2 20.1 1.27
60 0.270 0.235 0.87 10.8 41.7 1.30
90 0.272 0.239 0.88 15.3 59.1 1.31
120 0.271 0.238 0.88 14.9 57.6 1.31

This table is illustrative and provides hypothetical data based on established principles of indirect calorimetry and isotopic tracing studies.

This integrated methodology provides a comprehensive picture of energy metabolism. For example, a rise in the RER suggests a shift towards carbohydrate oxidation. researchgate.net Simultaneously, the ¹³CO₂ excretion data reveals the specific portion of that carbohydrate oxidation that is attributable to the administered D-[2-¹³C]Xylitol. This level of detail is crucial for accurately assessing the role of xylitol as an energy source and for understanding its metabolic interactions with endogenous substrates.

Elucidation of Metabolic Pathways and Flux Dynamics Using D 2 13c Xylitol

Xylitol (B92547) Metabolism in Eukaryotic and Prokaryotic Systems

The initial steps of xylitol metabolism differ between prokaryotes and eukaryotes. In many bacteria, D-xylose is directly converted to D-xylulose by xylose isomerase. mdpi.comwikipedia.org In contrast, eukaryotic microorganisms and some bacteria utilize a two-step oxidoreductive pathway. mdpi.comwikipedia.org This pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. wikipedia.org

Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) Enzymatic Kinetics and Specificity

The oxidoreductive pathway is catalyzed by two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). wikipedia.org XR catalyzes the reduction of D-xylose to xylitol, a reaction that often shows a preference for NADPH as a cofactor over NADH. peerj.comnih.gov Xylitol is then oxidized to D-xylulose by XDH, which typically utilizes NAD+ as its cofactor. wikipedia.orgpeerj.com

The substrate specificity of these enzymes is a critical factor in metabolic regulation. For instance, xylose reductase from the yeast Pachysolen tannophilus exhibits broad substrate specificity, similar to mammalian aldose reductases. cdnsciencepub.com Conversely, XDH from various microorganisms, such as Aspergillus flavus and Hypocrea jecorina, shows high specificity for xylitol and D-sorbitol. frontiersin.orgasm.org

The kinetic properties of XR and XDH have been extensively studied in various organisms. The Michaelis-Menten constant (Km) provides insight into the substrate concentration at which the enzyme reaches half of its maximum velocity. For example, the xylose reductase from Pachysolen tannophilus has a Km of 162 mM for D-xylose and 212 mM for D-xylitol. cdnsciencepub.com

Table 1: Kinetic Parameters of Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) in Various Organisms

Enzyme Organism Substrate Cofactor Km Vmax
Xylose Reductase Pachysolen tannophilus D-Xylose NADPH 162 mM -
Xylose Reductase Pachysolen tannophilus D-Xylitol - 212 mM -
Xylitol Dehydrogenase Gluconobacter oxydans WSH-003 D-Sorbitol NAD+ 4.92 µM 196.08 µM/min

Role in Pentose (B10789219) Phosphate (B84403) Pathway Integration and Carbon Shunting

Following its formation, D-xylulose is phosphorylated by xylulokinase (XK) to produce D-xylulose-5-phosphate (Xu5P). nih.govinchem.org Xu5P is a key intermediate of the pentose phosphate pathway (PPP), a central metabolic route responsible for generating NADPH and precursors for nucleotide biosynthesis. inchem.orgnih.gov The entry of carbon from xylitol into the PPP allows for its conversion into glycolytic intermediates, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. inchem.org This integration demonstrates a significant carbon shunting mechanism from a five-carbon sugar alcohol into the main carbohydrate metabolic pathways. The use of D-[2-13C]Xylitol allows for precise tracking of the labeled carbon as it flows through the PPP and into subsequent metabolic routes.

Tracing of this compound into Downstream Carbohydrate Metabolism

The 13C label from this compound serves as a tracer to follow the metabolic fate of the carbon backbone of xylitol into central carbohydrate metabolism. This enables a quantitative analysis of its contribution to glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.

Glycolytic and Gluconeogenic Interconnections

The intermediates of the pentose phosphate pathway derived from this compound, specifically fructose-6-phosphate and glyceraldehyde-3-phosphate, directly enter the glycolytic and gluconeogenic pathways. inchem.org Glycolysis is the pathway for glucose breakdown to produce energy, while gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors. frontiersin.org The direction of metabolic flux, whether towards energy production (glycolysis) or glucose synthesis (gluconeogenesis), is tightly regulated by the cell's energy status and hormonal signals. libretexts.org Tracing studies with labeled xylitol can elucidate how its metabolism influences the balance between these two opposing pathways. For example, studies have shown that xylitol metabolism can lead to the formation of glucose and glycogen (B147801). inchem.org

Tricarboxylic Acid (TCA) Cycle Contributions from Labeled Xylitol

The glycolytic end-product, pyruvate (B1213749), can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that generates ATP and precursor molecules for biosynthesis. genome.jp By using this compound, researchers can track the incorporation of the labeled carbon into the intermediates of the TCA cycle, such as citrate, α-ketoglutarate, and oxaloacetate. nih.gov This provides a quantitative measure of the contribution of xylitol to the TCA cycle pool, reflecting its role in cellular energy production and biosynthetic processes.

Investigating Redox Cofactor Homeostasis in Xylitol Metabolism

The metabolism of xylitol via the XR/XDH pathway has significant implications for the cellular redox balance, specifically the ratios of NADH/NAD+ and NADPH/NADP+. The initial reduction of xylose by XR often consumes NADPH, while the subsequent oxidation of xylitol by XDH produces NADH. peerj.com This difference in cofactor preference between the two enzymes can lead to a redox imbalance, particularly under certain conditions. peerj.com

An accumulation of NADH resulting from high rates of xylitol oxidation can inhibit XDH activity and potentially impact other metabolic pathways that rely on NAD+. frontiersin.org Conversely, the consumption of NADPH by XR can affect anabolic processes that require this reducing equivalent, such as fatty acid and steroid synthesis. wikipedia.org The use of this compound in metabolic studies, coupled with the analysis of intracellular cofactor levels, allows for a detailed investigation of how xylitol metabolism perturbs redox homeostasis and how the cell adapts to these changes. frontiersin.org Engineering the cofactor specificity of XR and XDH is a strategy being explored to overcome redox imbalances and improve the efficiency of xylose utilization in biotechnological applications. peerj.comnih.gov

NAD(P)H Fluxes Associated with Xylose Reductase Activity

The enzymatic conversion of D-xylose to xylitol is catalyzed by xylose reductase (XR), an oxidoreductase with varying affinities for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and nicotinamide adenine dinucleotide (NADH) as the electron donor. nih.gov Conversely, the subsequent oxidation of xylitol to D-xylulose is catalyzed by xylitol dehydrogenase (XDH), which predominantly uses NAD+ as the electron acceptor. nih.gov This difference in cofactor preference between XR and XDH is a critical aspect of xylose metabolism and a primary reason for xylitol accumulation in many engineered microorganisms. nih.govresearchgate.net

When this compound is supplied to cells, its metabolism directly probes the flux through XDH and the availability of NAD+. The rate at which the 13C label appears in D-xylulose and its downstream metabolites, such as those in the pentose phosphate pathway (PPP), is a direct measure of the XDH reaction flux. This flux is coupled to the reduction of NAD+ to NADH.

Furthermore, studying the potential reverse reaction—the reduction of D-xylulose back to xylitol catalyzed by XR—can provide information on the intracellular availability and flux of NADPH. nih.govbiorxiv.org In many yeasts, XR has a strong preference for NADPH. nih.gov Therefore, observing the dilution or specific labeling patterns of the this compound pool when the cell is also metabolizing unlabeled sugars can reveal the in vivo activity and directionality of the XR enzyme, which is inextricably linked to the cell's NADPH turnover. Engineering the cofactor regeneration pathways, such as the pentose phosphate pathway which is a major source of NADPH, has been shown to significantly impact xylitol production, highlighting the tight coupling between these metabolic processes. nih.gov

Table 1: Cofactor Dependencies in Xylitol Metabolism
EnzymeReactionPrimary Cofactor(s)Metabolic Role
Xylose Reductase (XR)D-xylose + NAD(P)H ⇌ Xylitol + NAD(P)+NADPH, NADH nih.govReduces xylose to xylitol. Cofactor preference varies by species.
Xylitol Dehydrogenase (XDH)Xylitol + NAD+ ⇌ D-xylulose + NADHNAD+ nih.govOxidizes xylitol to D-xylulose, linking it to the pentose phosphate pathway.
Glucose-6-phosphate DehydrogenaseGlucose-6-P + NADP+ → 6-Phosphoglucono-δ-lactone + NADPHNADP+ nih.govKey reaction in the pentose phosphate pathway for NADPH regeneration.

Impact on Cellular Energy State and Anabolic Processes

The oxidation of xylitol by XDH produces NADH. mdpi.com This NADH can be re-oxidized through the electron transport chain to generate ATP, thereby contributing to the cell's energy pool. By tracing the fate of the carbon from this compound, researchers can quantify the flux towards energy production.

However, the aforementioned cofactor imbalance between XR and XDH can lead to redox stress. If the rate of NADH production by XDH exceeds the cell's capacity to re-oxidize it, the NAD+/NADH ratio will decrease. nih.gov This can inhibit NAD+-dependent reactions and create a metabolic bottleneck. Conversely, high consumption of NADPH by XR for xylitol production can deplete the cellular NADPH pool, which is essential for anabolic processes like fatty acid and amino acid biosynthesis, as well as for mitigating oxidative stress. biorxiv.org

Experiments using this compound can help quantify these effects. By measuring the incorporation of the 13C label into biomass components (anabolism) versus its release as 13CO2 (catabolism), a clear picture of how xylitol metabolism is partitioned emerges. This information is vital for understanding how cells manage their energy and redox balance under different conditions and for guiding metabolic engineering strategies to improve the production of xylitol or other biochemicals. nih.gov

Table 2: Influence of D-Xylitol Metabolism on Cellular Energy Indicators
Metabolic ProcessKey Ratios AffectedImpact and Significance
Xylitol Oxidation (via XDH)↓ NAD+/NADHIncreases the pool of reduced NADH, which can drive ATP synthesis but may cause redox imbalance if regeneration is slow. nih.gov
Xylose Reduction (via XR)↓ NADPH/NADP+Consumes NADPH, potentially limiting its availability for essential anabolic reactions and oxidative stress defense. nih.govbiorxiv.org
NADH Re-oxidation (Respiration)↑ ATP/ADPThe NADH generated from xylitol oxidation can be used to produce ATP, increasing the cell's energy charge. frontiersin.org
Cofactor ImbalanceNAD+/NADH & NADPH/NADP+An inability to efficiently recycle cofactors can lead to reduced metabolic flux, accumulation of intermediates like xylitol, and cellular stress. researchgate.net

Metabolic Flux Analysis (MFA) Algorithms and Models Utilizing this compound Data

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify intracellular metabolic fluxes. shimadzu.com The use of 13C-labeled substrates, such as this compound, is central to this methodology, as it provides the necessary constraints to resolve complex network fluxes. nih.gov

The process begins with culturing microorganisms on a medium containing this compound as the tracer. As the labeled xylitol is metabolized, the 13C atom is distributed throughout the central carbon metabolism. After reaching a metabolic and isotopic steady state, cell biomass is harvested, and key metabolites, typically protein-derived amino acids, are analyzed. nih.govshimadzu.com Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to measure the mass isotopomer distributions (MIDs) of these metabolites, which reflect the different labeling patterns that have resulted from the network's activity. shimadzu.com

This experimental data is then fed into a computational model. The model consists of:

A Stoichiometric Network: A detailed map of the biochemical reactions believed to be active in the organism.

Carbon Atom Transitions: A precise mapping of how carbon atoms are rearranged in each reaction.

Flux Parameters: A set of unknown flux values that the algorithm aims to determine.

Specialized MFA software, such as OpenMebius, utilizes iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured MIDs. shimadzu.com The algorithm simulates the MIDs that would result from a given set of fluxes, compares them to the measured data, and then adjusts the fluxes to minimize the difference. This process is repeated until a best fit is achieved, yielding a quantitative flux map of the cell's metabolism. This flux map can reveal the activity of pathways like the pentose phosphate pathway versus glycolysis, the directionality of reversible reactions, and the extent of cofactor-producing and -consuming fluxes. nih.govshimadzu.com

Table 3: Workflow for 13C-Metabolic Flux Analysis using this compound
StepDescriptionKey Output
1. Cell CulturingMicroorganisms are grown in a defined medium with this compound as the labeled substrate until a steady state is reached.Isotopically labeled biomass.
2. Sample AnalysisBiomass is hydrolyzed, and the resulting amino acids are analyzed by GC-MS or LC-MS to determine their mass isotopomer distributions (MIDs). shimadzu.comExperimental MID data for multiple metabolites.
3. Computational ModelingA metabolic network model is constructed, defining all relevant reactions and carbon transitions.A mathematical framework for flux calculation.
4. Flux EstimationAn iterative algorithm adjusts flux values to minimize the deviation between the MIDs predicted by the model and the experimentally measured MIDs. nih.govshimadzu.comA best-fit set of intracellular flux values.
5. Data InterpretationThe calculated flux map is analyzed to understand pathway usage, identify metabolic bottlenecks, and assess the impact of genetic or environmental changes.Quantitative insights into cellular metabolism.

Investigation of Cellular and Molecular Mechanisms with D 2 13c Xylitol in in Vitro and Animal Models

Mechanistic Studies in Cellular Cultures

In vitro studies using cultured cells are fundamental for dissecting the direct cellular responses to xylitol (B92547), free from the systemic influences present in whole organisms. The application of D-[2-13C]Xylitol in these models enables a precise quantification of its uptake and subsequent conversion through intracellular metabolic pathways.

The metabolic processing of xylitol can vary significantly between different cell types, reflecting their unique enzymatic machinery and metabolic demands. When this compound is introduced to cell cultures, the ¹³C label at the C2 position can be tracked as it is incorporated into downstream metabolites. In primary rat hepatocytes, for example, xylitol is readily metabolized. nih.gov The initial step involves the oxidation of this compound to D-[2-¹³C]Xylulose. This intermediate is then phosphorylated to produce D-[2-¹³C]Xylulose-5-phosphate (X5P), which serves as a key entry point into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com

Through the non-oxidative branch of the PPP, the ¹³C label can be transferred to other intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which then enter glycolysis. mdpi.com In a cell line like THP-1 human monocytes, xylitol metabolism has been shown to activate the PPP, which is crucial for generating NADPH to counteract oxidative stress. spandidos-publications.com By measuring the mass isotopomer distribution in these metabolites using mass spectrometry, ¹³C-MFA can quantify the flux through these interconnected pathways. d-nb.infonih.gov This allows for a comparative analysis of how different cell lines, such as a normal hepatocyte versus a cancer cell line, prioritize the use of xylitol-derived carbons for energy production, biosynthesis, or redox balance.

Table 1: Predicted ¹³C Label Incorporation into Key Metabolites in Hepatocytes Cultured with D-[2-¹³C]Xylitol. This table illustrates the expected distribution of the carbon-13 label into central carbon metabolism intermediates following the administration of D-[2-¹³C]Xylitol, based on established metabolic pathways.
MetaboliteExpected Labeled IsotopologueMetabolic PathwaySignificance of Labeling
D-Xylulose-5-PhosphateM+1Xylitol Metabolism / Pentose Phosphate PathwayDirect product of xylitol phosphorylation; confirms uptake and entry into the PPP. nih.govmdpi.com
Fructose-6-PhosphateM+1Pentose Phosphate Pathway / GlycolysisIndicates flux from the non-oxidative PPP into the glycolytic pathway. mdpi.com
Glyceraldehyde-3-PhosphateM+1Pentose Phosphate Pathway / GlycolysisShows carbon flow from the PPP to lower glycolysis. mdpi.com
LactateM+1Glycolysis / FermentationRepresents the end-product of anaerobic glycolysis, tracing the full path from xylitol.
Ribose-5-PhosphateM+0 / M+1Pentose Phosphate PathwayLabeling patterns can reveal the reversibility and directionality of transketolase/transaldolase reactions.

To understand metabolic processes at a subcellular level, researchers can perform isotopic tracing studies on isolated organelles, such as mitochondria. nih.gov This technique allows for the investigation of an organelle's intrinsic metabolic capabilities, separate from the influence of the broader cellular environment. nih.gov While specific studies using this compound in isolated mitochondria are not widely documented, the methodology provides a clear framework for such an investigation.

The process would involve isolating intact mitochondria from tissue or cell cultures using differential centrifugation. frontiersin.orgsigmaaldrich.com These isolated mitochondria would then be incubated in a specialized buffer containing this compound and other necessary substrates. nih.gov Although the primary metabolism of xylitol to X5P occurs in the cytosol, mitochondrial enzymes can metabolize downstream products. nih.govwordpress.com For instance, pyruvate (B1213749) derived from ¹³C-labeled xylitol via glycolysis could be transported into the mitochondria and enter the Tricarboxylic Acid (TCA) cycle. Tracing the ¹³C label into TCA cycle intermediates like citrate, succinate, and malate (B86768) would quantify the contribution of xylitol to mitochondrial energy metabolism. nih.gov This approach could definitively determine the extent to which xylitol-derived carbons are used for oxidative phosphorylation versus being exported for anabolic processes. researchgate.net

In Vivo Studies in Preclinical Animal Models

Animal models are indispensable for understanding how xylitol is processed at the whole-body level, including the interplay between different organs. nih.gov Using this compound in preclinical models like rats allows for the characterization of tissue-specific metabolic fluxes and systemic physiological responses.

Following administration of this compound to an animal model, the ¹³C label can be traced into various tissues to identify the primary sites of metabolism. It is well-established that the liver is the principal organ for xylitol metabolism. nih.govmdpi.comresearchgate.net Upon absorption, xylitol is transported to the liver, where it is efficiently converted into D-xylulose and subsequently D-xylulose-5-phosphate, entering the PPP. nih.govoup.com An isotopic tracing study would confirm this by showing a significantly higher enrichment of ¹³C in hepatic metabolites compared to those in peripheral tissues like muscle or brain shortly after administration.

The liver can then release the processed carbon from xylitol into the bloodstream in other forms, primarily as glucose. wordpress.com By analyzing blood and tissue samples at various time points, researchers can track the journey of the ¹³C label from hepatic D-[2-¹³C]Xylulose-5-phosphate to circulating [¹³C]glucose, which can then be taken up and utilized by other organs. This provides a quantitative map of the inter-organ flux and distribution of carbon originating from xylitol.

Table 2: Anticipated Tissue-Specific Distribution and Metabolic Fate of ¹³C from D-[2-¹³C]Xylitol in a Rat Model. This table outlines the expected primary roles and metabolic products of different tissues in processing xylitol-derived carbon.
TissuePrimary Role in Xylitol MetabolismExpected Labeled MetabolitesPhysiological Implication
LiverPrimary site of uptake and metabolism. nih.govmdpi.comresearchgate.netD-Xylulose-5-Phosphate, Glucose, Glycogen (B147801), Fatty AcidsCentral hub for converting xylitol into glucose for systemic use or into lipids for storage. wordpress.com
BloodTransport medium.[¹³C]GlucoseCarries xylitol-derived carbon from the liver to peripheral tissues.
Adipose TissueUptake of glucose and fatty acids.Glycerol-3-Phosphate, Fatty AcidsStorage of energy derived from xylitol in the form of triglycerides.
Skeletal MuscleUptake of glucose for energy.Glycogen, LactateUtilization of xylitol-derived glucose for energy needs and glycogen storage. mdpi.com
KidneyMetabolism and excretion.TCA Cycle IntermediatesContributes to gluconeogenesis and clears metabolites from the blood.

Beyond simply tracing its path, the introduction of xylitol can cause significant reprogramming of systemic metabolism. Studies in rats fed a high-fat diet have shown that xylitol supplementation leads to notable metabolic changes. These include significantly lower plasma insulin (B600854) and triglyceride concentrations and a reduction in visceral fat accumulation. nih.govresearchgate.net

At the molecular level, this reprogramming is driven by changes in the expression of key metabolic genes, particularly in the liver. Xylitol consumption leads to higher mRNA levels of the Carbohydrate Response Element-Binding Protein (ChREBP) and its target lipogenic enzymes, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). nih.gov Paradoxically, while these genes are associated with fat synthesis, xylitol feeding also increases the expression of genes related to fatty acid oxidation. nih.gov Concurrently, the expression of another key lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which is primarily regulated by insulin, is significantly lowered. nih.gov This complex response suggests that xylitol reprograms hepatic lipid metabolism to favor fat breakdown over storage, contributing to its beneficial systemic effects.

Exploration of Signaling Pathways Modulated by Xylitol Metabolites

The metabolic effects of xylitol are not solely due to its role as an energy substrate but also stem from the ability of its metabolites to act as signaling molecules. The key signaling metabolite derived from xylitol is D-xylulose-5-phosphate (X5P). nih.govsigmaaldrich.com Research has shown that X5P functions as a potent intracellular signaling molecule that communicates carbohydrate availability to transcriptional and enzymatic machinery. wikipedia.orgnih.gov

Specifically, X5P allosterically activates Protein Phosphatase 2A (PP2A). nih.gov This activation of PP2A leads to the dephosphorylation and subsequent activation of the transcription factor ChREBP. nih.govwikipedia.org Activated ChREBP then translocates to the nucleus and promotes the transcription of genes involved in lipogenesis and glycolysis. nih.govsigmaaldrich.com This pathway provides a direct mechanistic link between xylitol metabolism and the observed changes in gene expression. nih.gov Furthermore, in THP-1 cells, xylitol metabolism has been shown to modulate the Nrf2/HO-1 signaling axis, which plays a critical role in the cellular antioxidant response, by increasing the NADPH/NADP+ ratio via the PPP. spandidos-publications.com

Table 3: Signaling Roles of Xylitol Metabolites. This table summarizes the key signaling cascades initiated by the metabolic breakdown products of xylitol.
MetabolitePrimary Signaling TargetMechanismDownstream Cellular Effect
D-Xylulose-5-Phosphate (X5P)Protein Phosphatase 2A (PP2A) nih.govwikipedia.orgAllosteric activation of PP2A.Initiates a dephosphorylation cascade. wikipedia.org
D-Xylulose-5-Phosphate (X5P)Carbohydrate Response Element-Binding Protein (ChREBP) nih.govPP2A-mediated dephosphorylation and activation of ChREBP.Increased nuclear translocation and transcriptional activation of lipogenic and glycolytic genes. nih.govnih.gov
NADPH (from PPP)Nuclear factor erythroid 2-related factor 2 (Nrf2) spandidos-publications.comIncreased NADPH/NADP+ ratio supports the antioxidant system.Activation of the Nrf2/HO-1 axis, leading to reduced oxidative stress. spandidos-publications.com

Role of Xylitol in NF-κB and Akt Pathway Regulation in In Vitro Angiogenesis Models

Xylitol, a five-carbon sugar alcohol, has been shown to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, by modulating key signaling pathways involved in this complex process. ebi.ac.ukspandidos-publications.comnih.gov Research has demonstrated that xylitol can suppress both in vitro and in vivo angiogenesis, and these effects are attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and protein kinase B (Akt) signaling pathways. ebi.ac.ukspandidos-publications.com Angiogenesis and inflammation are known to share common signaling cascades, and the anti-inflammatory properties of xylitol are linked to its anti-angiogenic activities. spandidos-publications.com

In in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs), xylitol has been observed to inhibit critical steps of angiogenesis, including the migration, invasion, and formation of tube-like structures. spandidos-publications.comnih.gov The molecular mechanism behind these inhibitory effects involves the downregulation of NF-κB and Akt activation. spandidos-publications.com The Akt signaling pathway is known to mediate NF-κB activation, and studies have shown that xylitol treatment leads to a dose-dependent inhibition of Akt phosphorylation in HUVECs. spandidos-publications.com This, in turn, prevents the translocation of NF-κB to the nucleus, a critical step for its function as a transcription factor for pro-angiogenic genes. spandidos-publications.complos.org

The inhibition of the NF-κB and Akt pathways by xylitol results in the decreased messenger RNA (mRNA) expression of several key pro-angiogenic factors and their receptors. spandidos-publications.comnih.gov These include Vascular Endothelial Growth Factor (VEGF), Vascular Endothelial Growth Factor Receptor-II (VEGFR-II, also known as KDR), basic Fibroblast Growth Factor (bFGF), and basic Fibroblast Growth Factor Receptor-II (bFGFR-II). spandidos-publications.comnih.gov Furthermore, xylitol treatment also leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) expression, which are crucial enzymes for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration. spandidos-publications.comnih.gov

The collective evidence from these in vitro studies indicates that xylitol acts as an inhibitor of angiogenesis by targeting the NF-κB and Akt signaling pathways, thereby suppressing the expression of genes essential for the angiogenic process. spandidos-publications.com

Table 1: Effects of Xylitol on Angiogenesis in HUVECs

Angiogenic ProcessEffect of XylitolReference
Cell MigrationInhibited spandidos-publications.comnih.gov
Cell InvasionInhibited spandidos-publications.comnih.gov
Tube FormationInhibited spandidos-publications.comnih.gov
NF-κB ActivationInhibited spandidos-publications.com
Akt PhosphorylationInhibited spandidos-publications.com

Modulation of Gene Expression and Proteomics by Xylitol-Derived Metabolites

The metabolic products of xylitol exert significant influence over gene expression and the proteomic landscape in various cell and animal models. When xylitol is metabolized, it is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. mdpi.comjst.go.jp This metabolite, in particular, has been shown to activate the carbohydrate response element-binding protein (ChREBP), a key transcription factor in the regulation of genes involved in lipid metabolism. mdpi.comjst.go.jp

In rodent models, dietary xylitol has been found to alter the expression of genes related to both lipogenesis and fatty acid oxidation. jst.go.jpresearchgate.net Specifically, the gene expression of ChREBP and lipogenic enzymes was observed to be higher in the liver of xylitol-fed rats. jst.go.jp Conversely, the expression of sterol regulatory element-binding protein 1c (SREBP-1c) was lower, while genes related to fatty acid oxidation were significantly upregulated. jst.go.jpresearchgate.net This modulation of gene expression may contribute to the observed reduction in visceral fat accumulation in animal models. jst.go.jp

In adipocytes, xylitol has been shown to reproduce the down-regulating effect of high glucose on the expression of CCAAT/enhancer-binding protein-α (C/EBPα) mRNA, a key regulator of adipocyte differentiation. oup.com Studies in human epidermal keratinocytes have revealed that xylitol can differentially modulate the expression of multiple genes. nih.gov For instance, it upregulates the expression of genes associated with skin barrier function, such as filaggrin, loricrin, involucrin, and occludin. nih.gov

Proteomic and metabolomic analyses have further elucidated the widespread impact of xylitol and its precursor, xylose. In the yeast Rhodotorula toruloides, cultivation on xylose leads to increased levels of proteins involved in sugar transport, the initial steps of xylose assimilation (which includes the conversion to xylitol), and NADPH regeneration. researchgate.netchalmers.se These proteomic shifts are indicative of a metabolic adaptation to utilize xylose as a carbon source. researchgate.net Metabolomic studies in cancer models have shown that xylitol can significantly alter the metabolic profile of tumors, leading to decreased levels of phosphocreatine, citrate, and pyruvic acid, and reduced production of glutathione (B108866) and histamine. mdpi.com

Table 2: Modulation of Gene and Protein Expression by Xylitol and its Metabolites

Gene/ProteinModel SystemEffect of Xylitol/MetaboliteReference
ChREBPRat LiverUpregulated jst.go.jp
Lipogenic EnzymesRat LiverUpregulated jst.go.jp
SREBP-1cRat LiverDownregulated mdpi.com
Fatty Acid Oxidation GenesRat LiverUpregulated jst.go.jpresearchgate.net
C/EBPα3T3-L1 AdipocytesDownregulated oup.com
Filaggrin, Loricrin, InvolucrinHuman KeratinocytesUpregulated nih.gov
Xylitol DehydrogenaseRhodotorula toruloidesUpregulated (on xylose) chalmers.se

Applications in Biomarker Discovery and Validation for Preclinical Research

The use of isotopically labeled compounds like this compound, in conjunction with advanced analytical techniques such as metabolomics, holds significant promise for biomarker discovery and validation in preclinical research. Metabolomics enables the identification of metabolic phenotypes that can serve as biomarkers for disease diagnosis, prognosis, and response to treatment. mdpi.com

Preclinical studies have demonstrated that xylitol administration leads to distinct metabolic shifts in various biological systems. For instance, in animal models of diet-induced obesity, xylitol intake alters lipid metabolism and reduces visceral fat, suggesting that metabolites in these pathways could serve as biomarkers for metabolic health. jst.go.jp In cancer research, metabolomic analysis of tumors has revealed that xylitol can induce metabolic stress, characterized by changes in key metabolites like phosphocreatine, citrate, and pyruvic acid. mdpi.com These altered metabolic end products have the potential to be developed as biomarkers to monitor tumor progression and response to therapy. mdpi.com

Furthermore, in preclinical models of inflammatory bowel disease (IBD), xylitol has been shown to modulate the gut microbiota and alter the serum metabolome. nih.gov Untargeted metabolomics identified several differential metabolites in the serum of xylitol-treated mice, including oleoyl (B10858665) glycine, nervonic acid, and oleic acid, which were upregulated, while palmitoyl (B13399708) glucuronide and norepinephrine (B1679862) sulfate (B86663) were downregulated. nih.gov These metabolites represent candidate biomarkers for assessing the therapeutic effects of xylitol in IBD.

The application of stable isotope tracers such as this compound allows for the precise tracking of xylitol's metabolic fate and its influence on various metabolic pathways. This approach can help to unequivocally identify xylitol-derived metabolites and quantify their flux through different pathways, thereby validating their utility as robust biomarkers in a preclinical setting. While direct studies utilizing this compound for biomarker discovery are emerging, the established metabolic impact of unlabeled xylitol strongly supports the potential of its labeled counterpart in elucidating novel biomarkers for a range of pathological conditions. mdpi.comnih.gov

Table 3: Potential Biomarkers Identified in Preclinical Models with Xylitol

Potential BiomarkerPreclinical ModelObserved ChangeAssociated ConditionReference
Phosphocreatine, Citrate, Pyruvic AcidMouse Tumor ModelDecreasedCancer mdpi.com
Glutathione, HistamineMouse Tumor ModelDecreasedCancer mdpi.com
Oleoyl glycine, Nervonic acid, Oleic acidMouse IBD ModelUpregulatedInflammatory Bowel Disease nih.gov
Palmitoyl glucuronide, Norepinephrine sulfateMouse IBD ModelDownregulatedInflammatory Bowel Disease nih.gov
Plasma LipidsRat High-Fat Diet ModelDecreasedObesity/Metabolic Syndrome jst.go.jp

Broader Research Applications of D 2 13c Xylitol in Biochemical Systems

Stable Isotope Probing for Microbiome Research and Substrate Utilization

Stable Isotope Probing (SIP) is a revolutionary technique that helps to identify the function of microorganisms within a complex community, such as the gut microbiome, by tracing the uptake of a labeled substrate. nih.gov By introducing a substrate labeled with a heavy isotope like carbon-13 (¹³C), researchers can track which microorganisms are actively consuming that substrate. nih.gov D-[2-¹³C]Xylitol is an ideal substrate for such studies, particularly in environments where xylitol (B92547) or its precursor, xylose, are relevant carbon sources.

The fundamental principle of SIP involves providing the ¹³C-labeled substrate, in this case D-[2-¹³C]Xylitol, to a microbial community. nih.gov Microorganisms that metabolize the xylitol will incorporate the ¹³C into their cellular components, such as DNA, RNA, proteins, and lipids. nih.gov This makes these components "heavier" than their unlabeled counterparts. Using techniques like isopycnic ultracentrifugation, the labeled (heavy) nucleic acids can be separated from the unlabeled (light) ones. nih.govjmu.edu Subsequent sequencing of the heavy DNA or RNA reveals the identity of the specific microbes that were actively utilizing the xylitol. nih.gov

Research has demonstrated that various microbial communities, including the oral microbiota, can metabolize xylitol. asm.org While some cariogenic bacteria associated with tooth decay ferment sugars like sucrose (B13894) rapidly, their activity on xylitol is significantly less, which is why it's considered "tooth-friendly". mdpi.comresearchgate.net However, other oral bacteria, such as certain species of Lactobacillus and Veillonella, can ferment xylitol. asm.org Using D-[2-¹³C]Xylitol in a SIP experiment with an oral microbiome sample could precisely identify which species are responsible for this fermentation and elucidate the metabolic pathways involved.

This approach extends beyond the oral cavity. For instance, in industrial biotechnology, microorganisms are used to convert xylose from agricultural waste into xylitol. researchgate.netnih.gov D-[2-¹³C]Xylitol could be used to study the reverse reaction or other metabolic fates of xylitol in these engineered microbial systems, helping to optimize production by identifying and minimizing pathways that lead to unwanted byproducts. Similarly, studying substrate utilization in food spoilage, where bacterial communities develop on products like meat, can be advanced with SIP. nih.gov By introducing labeled compounds, researchers can understand the metabolic processes of spoilage organisms over time. nih.gov

Table 1: Application of Stable Isotope Probing (SIP) with D-[2-13C]Xylitol
Research AreaObjectiveMethodologyExpected Outcome
Oral MicrobiomeIdentify xylitol-fermenting bacteria.Incubate saliva or plaque samples with this compound. Separate and sequence 13C-labeled DNA/RNA.Taxonomic identification of active xylitol metabolizers; understanding their role in oral health. asm.org
Gut MicrobiomeTrace the metabolic fate of xylitol in the gut.Administer this compound and analyze fecal samples for 13C-enriched microbial biomass and metabolites. nih.govIdentification of gut microbes that utilize xylitol and the metabolic products they generate.
Industrial FermentationOptimize microbial production processes.Introduce this compound to a bioreactor culture to study xylitol consumption or bioconversion. nih.govPinpoint inefficiencies in bioprocessing, such as consumption of the target product by other microbes.

Tracing Environmental Carbon Cycling and Biotransformations

The movement of carbon through the environment is a fundamental process involving the transformation of organic matter by living organisms. Lignocellulose, the most abundant form of biomass on Earth, is a major component of this cycle, and its breakdown is crucial for nutrient recycling. mdpi.comresearchgate.net Hemicellulose, a key component of lignocellulose, is rich in the sugar xylose, the precursor to xylitol. researchgate.netijbs.com Therefore, the metabolism of xylose and xylitol is a significant step in the environmental carbon cycle.

D-[2-¹³C]Xylitol can be used as a tracer to study these biotransformations in various environments, such as soil, sediment, and water. By introducing D-[2-¹³C]Xylitol into an environmental sample, scientists can follow the ¹³C label as it is processed by the native microbial communities. This allows for the mapping of the carbon flow from xylitol into other organic molecules and microbial biomass.

For example, researchers could investigate the degradation of plant-derived material in a forest floor ecosystem. After adding D-[2-¹³C]Xylitol to a soil sample, they could periodically measure the ¹³C content in different fractions:

Carbon Dioxide (CO₂): To quantify the rate of mineralization (the complete breakdown of the organic molecule to CO₂).

Microbial Biomass: To identify the microorganisms assimilating the carbon from xylitol.

Soil Organic Matter: To see how the carbon is incorporated into more stable, long-term carbon pools.

This approach provides direct evidence of which organisms participate in specific degradation pathways and how environmental conditions (e.g., temperature, oxygen availability) affect the rate of carbon cycling. mdpi.commatec-conferences.org Such studies are vital for understanding the role of microbial communities in soil fertility, decomposition, and the global carbon budget.

The production of xylitol itself has environmental implications, and life cycle assessments (LCA) are used to compare the environmental impact of different production methods, such as chemical hydrogenation versus bioconversion. matec-conferences.orgearthshiftglobal.com These assessments track inputs like energy and raw materials and outputs like CO₂ emissions. mdpi.commatec-conferences.org Isotope tracing with D-[2-¹³C]Xylitol can provide empirical data to refine the models used in LCAs by detailing the fate of carbon within the bioconversion processes.

Authentication of Natural Products and Source Tracing Using Stable Isotope Signatures

The commercial source of xylitol is a key factor in its marketing and pricing, with products derived from birch bark often positioned as more "natural" than those produced from corn cobs. scielo.org.zasajs.co.za Stable isotope analysis provides a robust scientific method to verify the botanical origin of xylitol and other natural products. scielo.org.zascielo.org.za This technique relies on the fact that different plants incorporate carbon isotopes (¹³C and ¹²C) at slightly different ratios depending on their photosynthetic pathway.

Plants are broadly categorized into three main photosynthetic types:

C3 Plants: The majority of plants, including trees like birch. They discriminate more against the heavier ¹³C isotope, resulting in more negative δ¹³C values. scielo.org.zaresearchgate.net

C4 Plants: Primarily tropical grasses, including corn (maize) and sugarcane. They show less discrimination against ¹³C, leading to less negative (more positive) δ¹³C values. scielo.org.za

CAM Plants: Succulents and other plants in arid environments, which have δ¹³C values that can overlap with both C3 and C4 plants. scielo.org.za

This natural isotopic signature is passed from the plant biomass (e.g., birch wood or corn cobs) to the xylose and finally to the xylitol produced from it. scielo.org.zasajs.co.za By measuring the δ¹³C value of a commercial xylitol product using an Isotope Ratio Mass Spectrometer (IRMS), its origin can be determined. A study conducted in South Africa analyzed various commercial xylitol products and found distinct δ¹³C ranges for products likely derived from C3 and C4 sources. scielo.org.zascielo.org.za

The research established that the conversion of xylose to xylitol results in a very small isotopic shift (a discrimination of about +0.7‰), meaning the isotopic signature of the source material is well-preserved in the final product. scielo.org.zasajs.co.za This allows for the confident differentiation between, for example, xylitol derived from C4 corn (with δ¹³C values typically ranging from -13.0‰ to -9.7‰) and xylitol from C3 plants like birch (expected to have much more negative values, around -22‰ or lower). scielo.org.zascielo.org.za

This application of stable isotope analysis is a powerful tool for regulatory agencies and consumers to authenticate product claims, combat economic fraud, and ensure transparency in the supply chain. scielo.org.zasajs.co.za

Table 2: Typical δ¹³C Values for Xylitol Source Authentication
Photosynthetic PathwayExample Source PlantTypical δ¹³C Value of PlantReported δ¹³C Value of Derived Xylitol scielo.org.zasajs.co.zascielo.org.zaAuthentication Implication
C4 PathwayCorn (Maize)~ -12.5‰-13.0‰ to -9.7‰Product is likely derived from corn or another C4 plant.
C3 PathwayBirch Tree-28‰ to -22‰-22.3‰ to -19.7‰Product is likely derived from a C3 plant like birch.
Mixed/UndefinedMixture of C3/C4 or CAM plantVariable-17.1‰ to -14.8‰Source is ambiguous; could be a mix of C3 and C4 sources or from a CAM plant. scielo.org.za

Future Directions and Emerging Research Avenues for D 2 13c Xylitol

Integration with Multi-Omics Approaches for Systems-Level Understanding

The frontier of metabolic research is moving towards the integration of diverse "omics" datasets to create a holistic picture of biological systems. mdpi.com The application of D-[2-13C]Xylitol is set to be a cornerstone of this integrative, systems-level approach. By following the ¹³C label as it is incorporated into various molecules, scientists can link changes observed in the metabolome with corresponding shifts in the proteome, transcriptome, and genome. nih.gov

For example, a research study could employ this compound to trace the metabolic pathways it engages in within a specific cell line. The resultant labeled metabolites can be identified and quantified using mass spectrometry-based metabolomics. This metabolomic data can then be layered with proteomic data to see if the enzymes in those pathways show altered expression levels. Going a step further, transcriptomic analysis could reveal if these protein changes are rooted in altered gene expression. nih.gov This multi-omics strategy offers a significantly more detailed and comprehensive insight into xylitol's metabolic influence than any single omics method could provide on its own. mdpi.comnih.gov A recent multi-omics study in adults with obesity and metabolic syndrome highlighted the potential of this approach by examining associations between xylitol (B92547), its metabolite xylose, and microRNAs related to thrombosis, suggesting that such integrated analyses can provide a more complex understanding of biological processes. researchgate.net

Table 1: Interactive Data Table of Illustrative Multi-Omics Integration with this compound

Omics LayerTechnology UsedData GeneratedInsights Gained
Metabolomics Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Quantification of ¹³C-labeled metabolites derived from this compound.Direct measurement of xylitol's entry and flux through specific metabolic pathways.
Proteomics Mass Spectrometry (MS)Identification and quantification of proteins, including metabolic enzymes.Pinpointing key enzymatic control points and regulatory proteins affected by xylitol metabolism.
Transcriptomics Next-Generation Sequencing (NGS)Measurement of gene expression levels (mRNA).Understanding the genetic regulatory mechanisms that respond to the presence and metabolism of xylitol.
Genomics Next-Generation Sequencing (NGS)Identification of genetic variants (SNPs, etc.) in a population.Correlating genetic predispositions with individual differences in xylitol metabolism and response.

Development of Novel Isotopic Labeling Strategies and Analytics

The scientific utility of this compound is being amplified by ongoing innovations in isotopic labeling and analytical technologies. While labeling a single carbon is informative, researchers are now exploring the synthesis of xylitol molecules with multiple isotopic labels (e.g., combining ¹³C and deuterium) or placing labels at different carbon positions. symeres.com These advanced tracers can offer more granular details about specific enzymatic steps and metabolic branching points.

Concurrently, progress in analytical instrumentation, especially high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the detection of these labeled compounds with unprecedented sensitivity and specificity. symeres.comnih.govacs.org Advanced MS techniques can differentiate between various isotopologues—molecules that only differ in their isotopic composition—enabling a more accurate calculation of metabolic fluxes. physiology.org For instance, Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based method that uses samples labeled with different percentages of ¹³C to distinguish biological signals from experimental noise and to determine the exact number of carbons in a metabolite. nih.govresearchgate.net Furthermore, the evolution of computational software for analyzing stable isotope tracing data is critical. These tools can model the distribution of isotopes through complex metabolic networks, allowing for the inference of pathway activities that are impossible to measure directly. nih.gov

Exploration of Xylitol's Role in Emerging Metabolic Research Paradigms

This compound is increasingly being applied to new frontiers in metabolic research, yielding valuable insights.

Gut Microbiome Interactions: A significant area of emerging research is the metabolic interplay between the host and the gut microbiome. The trillions of microbes in the human gut profoundly influence health, and their metabolic functions are a key focus of study. sibo-academy.de Since xylitol is partially absorbed and reaches the colon, it is fermented by gut flora into products like short-chain fatty acids. sibo-academy.de By administering this compound, researchers can trace its metabolism by various microbial species and identify the specific labeled metabolites that are subsequently absorbed by the host. mdpi.comresearchgate.net This approach can illuminate the complex metabolic dialogue between the microbiome and the host, and how dietary components like xylitol can modulate this critical relationship. mdpi.com Studies have shown that xylitol can alter the gut microbiota, though findings can be mixed depending on the study design. sibo-academy.demdpi.com

Cancer Metabolism: Another burgeoning research paradigm is the study of metabolic reprogramming in diseases like cancer. A major characteristic of many cancer cells is a shift in their metabolism to support rapid proliferation, a phenomenon known as the Warburg effect. nih.gov These cells often have an increased uptake of glucose and an altered glycolytic rate. nih.gov this compound can be used as a metabolic probe to investigate these cancer-specific metabolic shifts. For example, studies have explored how cancer cells utilize xylitol and whether it is funneled into pathways that fuel tumor growth, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis. nih.govnih.gov Research has indicated that xylitol can inhibit the proliferation of several human cancer cell lines and may interfere with glycolysis. nih.govnih.gov In some animal models, xylitol administration was shown to reduce tumor growth and alter tumor metabolism, causing metabolic stress within cancer cells. preprints.orgmdpi.com Understanding these metabolic vulnerabilities could pave the way for novel therapeutic strategies. nih.gov

Q & A

Q. Methodological Steps :

Labeling Protocol : Sub-culture microbial strains twice in medium containing this compound to minimize unlabeled biomass interference .

Sampling : Collect samples at exponential growth phases (e.g., OD600 = 0.6 and 1.2) to capture dynamic flux changes .

Data Correction : Subtract natural isotope abundance from raw MID values to isolate 13C-specific labeling .

What experimental design principles optimize the use of this compound in metabolic studies?

Advanced Question
Robust experimental design requires balancing isotopic purity, substrate concentration, and growth conditions. Key considerations:

  • Isotopic Dilution : Use ≥99% 13C-purity this compound to ensure detectable signal-to-noise ratios in MID analysis .
  • Substrate Concentration : Optimize xylitol levels to avoid catabolite repression while maintaining cell viability (e.g., 0.34 M xylose in analogous studies) .
  • Time-Course Sampling : Capture metabolic steady-state by sampling at multiple growth phases and normalizing data to cell density .

Case Study :
In C. necator, mixotrophic growth with this compound and unlabeled CO2 revealed bidirectional flux between glycolysis and the Calvin cycle .

How can contradictions in xylitol productivity data from labeled vs. unlabeled substrates be resolved?

Advanced Question
Discrepancies often arise from differences in NADPH regeneration efficiency or isotopic dilution effects. For example, Branco et al. observed 1.58 g L⁻¹h⁻¹ productivity with labeled substrates, exceeding literature values for unlabeled batch processes . To resolve contradictions:

  • Validate Models : Use RSM (response surface methodology) to test interactions between variables (e.g., NADPH, xylose) and confirm stoichiometric conversion efficiency .
  • Control Experiments : Compare labeled and unlabeled runs under identical bioreactor conditions (pH, aeration) to isolate isotope effects .

Q. Experimental Design :

  • Use chemostat cultures to maintain metabolic steady-state.
  • Apply 13C-MFA (metabolic flux analysis) with nonlinear least-squares fitting to reconcile labeling data with stoichiometric models .

What are the best practices for synthesizing and validating this compound purity?

Basic Question
Synthesis typically involves catalytic hydrogenation of D-[2-13C]xylose with Raney nickel. Validation steps:

NMR Analysis : Confirm C2-specific 13C enrichment via 13C-NMR (δ ~73 ppm for C2 resonance) .

HPLC-MS : Verify isotopic purity >99% using extracted ion chromatograms (m/z 153 for xylitol; m/z 154 for 13C-labeled) .

Critical Note :
Contaminants like D-[1-13C]xylitol can skew flux estimates; rigorous purification (e.g., ion-exchange chromatography) is essential .

How does this compound enhance biotechnological strain engineering?

Advanced Question
By tracing 13C incorporation into biomass precursors (e.g., amino acids), researchers identify rate-limiting enzymes for targeted overexpression. For example:

  • Case Study : In Debaryomyces nepalensis, 13C flux analysis revealed NADPH limitations in xylitol reductase (XR), prompting XR codon optimization .
  • Validation : Simplex optimization of pH, aeration, and agitation increased productivity by 32% .

Table : Key Parameters for Strain Engineering

ParameterOptimal RangeImpact on Yield
pH5.5–6.0Maximizes XR activity
Aeration1.0–1.5 vvmBalances oxidative stress
Agitation400–600 rpmEnhances substrate mixing

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